molecular formula C8H4BrF2N B1432532 2-(3-Bromo-2,6-difluorophenyl)acetonitrile CAS No. 1516081-14-3

2-(3-Bromo-2,6-difluorophenyl)acetonitrile

Cat. No. B1432532
CAS RN: 1516081-14-3
M. Wt: 232.02 g/mol
InChI Key: IWAMIZNQNATIKJ-UHFFFAOYSA-N
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Description

“2-(3-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the web search results.

Scientific Research Applications

Photoarylation/Alkylation Studies

The photochemistry of brominated compounds in acetonitrile has been a subject of research. For instance, a study on 6-bromo-2-naphthols in acetonitrile demonstrated the generation of an electrophilic carbene intermediate, which was trapped by various reactants. This study contributes to understanding the photochemical reactions of brominated compounds in acetonitrile, which may include 2-(3-Bromo-2,6-difluorophenyl)acetonitrile (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Electrocatalytic Reduction of Carbon Dioxide

Research on the electrocatalytic reduction of CO2 in acetonitrile has shown enhanced rates of catalysis and improved lifetimes of rhenium catalysts. This study provides insights into how brominated compounds in acetonitrile, potentially including this compound, can influence CO2 reduction processes (Wong, Chung, & Lau, 1998).

Bronsted Acidity and Ligand Lability

In a study focusing on acetonitrile adducts of tris(perfluorophenyl)borane, the Bronsted acidity in acetonitrile solutions was investigated. This kind of research is relevant for understanding the acidity and reactivity of brominated acetonitriles in different chemical environments (Bergquist, Bridgewater, Harlan, Norton, Friesner, & Parkin, 2000).

Photolysis Studies

Photolysis studies of brominated compounds in acetonitrile have revealed the formation of various photoproducts, offering insights into the behavior of brominated acetonitriles like this compound under UV irradiation (Johnen, Schnabel, Kobayashi, & Fouassier, 1992).

Reactions with Nucleophiles

A study on the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile can be extrapolated to understand how this compound might react with various nucleophiles (Fariña, Maestro, Martín, Martín, Sánchez, & Soria, 1986).

Solvent Effects on Chemical Reactions

The impact of solvents like acetonitrile on chemical reactions, particularly in the formation of ionic liquid crystals, has been studied. This research is pertinent to understanding how this compound behaves in different solvent environments (Gowda, Chen, Khetrapal, & Weiss, 2004).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAMIZNQNATIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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